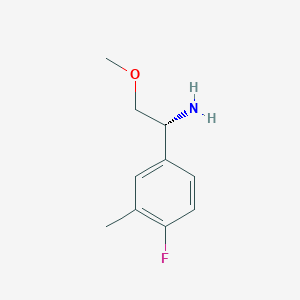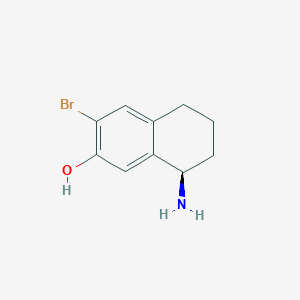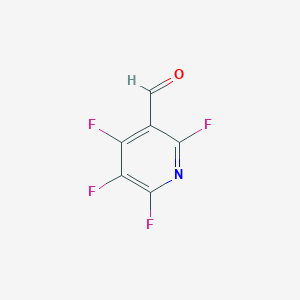
2,4,5,6-Tetrafluoropyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetrafluoropyridine-3-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C6H2F4NO This compound is characterized by the presence of four fluorine atoms attached to the pyridine ring and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrafluoropyridine-3-carbaldehyde typically involves the fluorination of pyridine derivatives. Another approach involves the reduction of 3,4,5,6-tetrafluoropyridine-2-carbonitrile using Raney alloy and aqueous formic acid to yield 3,4,5,6-tetrafluoropyridine-2-carbaldehyde .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using fluorinating agents such as cobalt trifluoride (CoF3) or potassium fluoride (KF). These reactions are typically carried out under controlled conditions to ensure high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrafluoropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound highly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as malononitrile, piperazine, and tetrazole-5-thiol in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF) at reflux conditions.
Reduction: Reducing agents like Raney alloy and aqueous formic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: 4-(Malononitrile)-2,3,5,6-tetrafluoropyridine.
Reduction: 3,4,5,6-Tetrafluoropyridine-2-carbinol.
Oxidation: 3,4,5,6-Tetrafluoropyridine-2-carboxylic acid.
Scientific Research Applications
2,4,5,6-Tetrafluoropyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrafluoropyridine-3-carbaldehyde is primarily influenced by the electron-withdrawing effects of the fluorine atoms. These effects increase the compound’s reactivity towards nucleophiles and electrophiles, facilitating various chemical transformations. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atoms can stabilize reaction intermediates through inductive and resonance effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5,6-Tetrafluoropyridine-2-carbaldehyde
- 2,3,5,6-Tetrafluoropyridine
- 3,4,5,6-Tetrafluoropyridine-2-carbonitrile
Uniqueness
2,4,5,6-Tetrafluoropyridine-3-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group, which imparts distinct reactivity and properties compared to other fluorinated pyridines. This unique structure makes it a valuable intermediate in the synthesis of complex molecules and materials with specialized functions .
Properties
CAS No. |
24306-75-0 |
|---|---|
Molecular Formula |
C6HF4NO |
Molecular Weight |
179.07 g/mol |
IUPAC Name |
2,4,5,6-tetrafluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6HF4NO/c7-3-2(1-12)5(9)11-6(10)4(3)8/h1H |
InChI Key |
BUKAFTLISSRYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(C(=C(N=C1F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


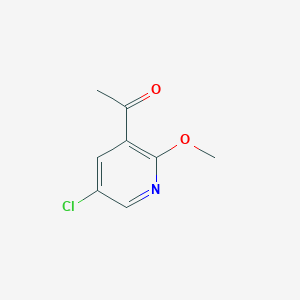

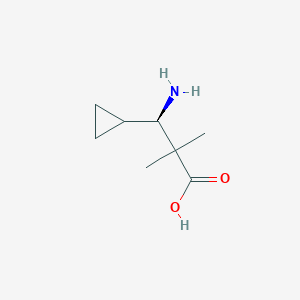
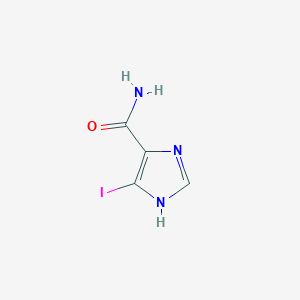
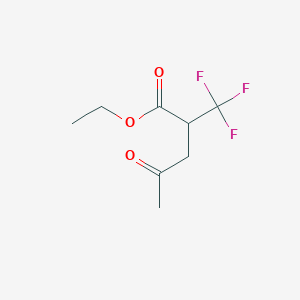
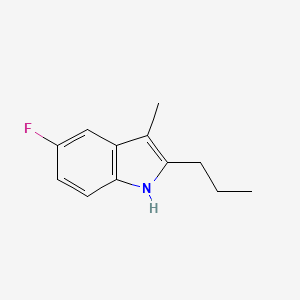
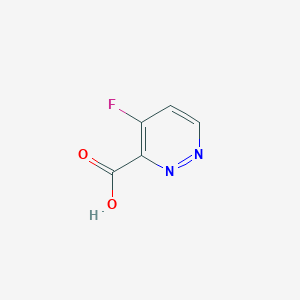
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
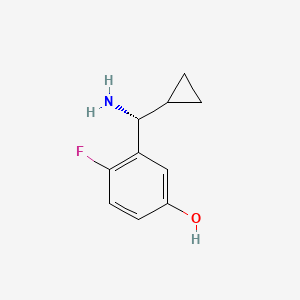
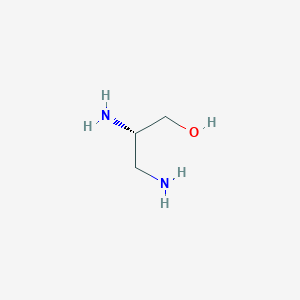
![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)
